molecular formula C11H16N2O2 B8110638 (2-(Cyclopropylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol

(2-(Cyclopropylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol

Cat. No.: B8110638
M. Wt: 208.26 g/mol
InChI Key: RKIWZOCSYRDGCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Cyclopropylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol is a pyrano-pyrazole derivative characterized by a fused tetrahydropyrano[3,4-c]pyrazole core substituted with a cyclopropylmethyl group at position 2 and a hydroxymethyl group at position 4. The cyclopropyl group may enhance metabolic stability, while the hydroxymethyl group could improve solubility, making it a candidate for pharmaceutical exploration.

Properties

IUPAC Name

[2-(cyclopropylmethyl)-5,7-dihydro-4H-pyrano[3,4-c]pyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c14-5-9-6-15-7-11-10(9)4-13(12-11)3-8-1-2-8/h4,8-9,14H,1-3,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIWZOCSYRDGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C3C(COCC3=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrano[3,4-c]pyrazole Synthesis

The pyrano[3,4-c]pyrazole scaffold is central to the target molecule. A common approach involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, reacting 4-hydroxypent-2-en-1-one with hydrazine hydrate under acidic conditions yields the pyrazole ring, followed by intramolecular cyclization to form the pyrano moiety .

Representative Procedure :
A solution of 4-hydroxypent-2-en-1-one (1.0 equiv) and hydrazine hydrate (1.2 equiv) in ethanol is refluxed for 6 hours. After cooling, concentrated HCl is added to catalyze cyclization, yielding the tetrahydropyrano[3,4-c]pyrazole core .

Starting MaterialReagentsConditionsYield
4-hydroxypent-2-en-1-oneHydrazine hydrate, HClReflux, 6 h68%
ReagentBaseSolventYield
Cyclopropylmethyl bromideK₂CO₃DMF75%

Installation of Hydroxymethyl Group

The hydroxymethyl group is introduced through reduction of a ketone or ester precursor. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed .

Reduction Example :
The ester intermediate (1.0 equiv) is dissolved in THF and treated with LiAlH₄ (2.0 equiv) at 0°C. After quenching with aqueous NH₄Cl, the product is extracted with dichloromethane and purified .

Starting MaterialReducing AgentSolventYield
Ester derivativeLiAlH₄THF82%

Optimization of Coupling Reactions

Coupling agents such as 2-chloro-1-methylpyridinium iodide (CMPI) facilitate ester or amide bond formation during intermediate steps. For example, coupling a carboxylic acid derivative with a piperidine intermediate using CMPI and triethylamine in dichloromethane achieves high yields .

Coupling AgentBaseSolventYield
CMPIEt₃NCH₂Cl₂84%

Hydrolysis and Workup Strategies

Final deprotection or hydrolysis steps often use lithium hydroxide (LiOH) in aqueous methanol. For instance, saponification of an ethyl ester to a carboxylic acid followed by reduction to the alcohol is a critical step .

SubstrateReagentConditionsYield
Ethyl esterLiOHMeOH/H₂O, rt89%

Chemical Reactions Analysis

Types of Reactions

(2-(Cyclopropylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of pyrazoline derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-(Cyclopropylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(Cyclopropylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs from the literature:

Compound Name Core Structure Key Substituents Biological Activity Application Reference
Target Compound Tetrahydropyrano[3,4-c]pyrazole Cyclopropylmethyl, hydroxymethyl Not reported (hypothesized) Potential pharmaceuticals
1,3,4,5-Tetrahydropyrano[4,3-b]indoles (Leboho) Tetrahydropyrano[4,3-b]indole Aryl, sulfonyl Antimicrobial (Bacillus cereus) Antimicrobial agents
Etodolac derivatives Tetrahydropyrano[3,4-b]indole Ethyl, methyl, acetic acid Anti-inflammatory NSAID
Pyrazoxyfen Pyrazole Dichlorobenzoyl, phenylethanone Herbicidal Pesticide
Key Observations:

Pyrazoles are more electron-deficient than indoles, which may alter interactions with biological targets . Pyrazoxyfen, a pyrazole-based pesticide, shares a pyrazole ring but lacks fused pyrano systems, highlighting the importance of fused rings in conferring target specificity .

Substituent Effects :

  • Cyclopropylmethyl : Compared to aryl groups in Leboho’s compounds, the cyclopropylmethyl group in the target may reduce steric hindrance while improving metabolic stability .
  • Hydroxymethyl : This polar group contrasts with the sulfonyl (Leboho) or acetic acid (etodolac) moieties, suggesting divergent solubility and absorption profiles .

Biological Activity

(2-(Cyclopropylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol is a novel compound that has garnered attention due to its potential biological activities. This compound belongs to the pyrazole family, which is known for a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to synthesize current research findings on the biological activity of this compound.

Chemical Structure and Properties

The molecular formula for (2-(Cyclopropylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol is C11H17N3OC_{11}H_{17}N_{3}O, with a molecular weight of 207.27 g/mol. The unique bicyclic structure features a pyrazole moiety fused to a tetrahydropyran ring, contributing to its diverse biological activities.

Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to (2-(Cyclopropylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol have been tested in various models for their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6. In one study, certain pyrazole derivatives displayed up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard drugs like dexamethasone .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively documented. For example:

  • A series of pyrazole compounds were evaluated against various cancer cell lines (e.g., MCF7 and NCI-H460), showing IC50 values ranging from 0.28 µM to 0.74 mg/mL .
  • Notably, compounds exhibiting structural similarities to (2-(Cyclopropylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol were found to induce apoptosis in cancer cells without causing significant toxicity to normal cells.

Antimicrobial Activity

Pyrazole derivatives have also demonstrated antimicrobial properties. In vitro studies indicate effectiveness against a range of pathogens including E. coli, Staphylococcus aureus, and fungi such as Candida albicans. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Case Studies and Research Findings

StudyCompound TestedCell LineIC50 ValueBiological Activity
Selvam et al.Various pyrazole derivativesRat paw edema model10 µMAnti-inflammatory
Chandra et al.1-acetyl-3-diphenyl-pyrazoleMTB strain H37Rv6.25 µg/mLAntitubercular
Recent StudyPyrazole analogsMCF70.39 µMAnticancer

The biological activity of (2-(Cyclopropylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol may be attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in inflammatory and cancer pathways. The unique structural features allow it to fit into active sites of these targets effectively.

Q & A

Basic Synthesis and Purification Methods

Q: What are the standard synthetic routes for preparing (2-(Cyclopropylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol, and how can its purity be optimized? A: The compound can be synthesized via multicomponent reactions or stepwise cyclization. A common approach involves refluxing precursors in ethanol or xylene with catalysts like triethylamine (e.g., 1,4-dioxane with malononitrile ). For purification, recrystallization using DMF-EtOH (1:1) mixtures effectively removes byproducts . Purity is confirmed via HPLC (>95%) and NMR (e.g., cyclopropylmethyl protons at δ 0.5–1.2 ppm). Yield optimization requires controlling reaction time (2–30 hours) and stoichiometry (1:1 molar ratios) .

Advanced Structural Characterization

Q: How can conflicting crystallographic data for pyrano[3,4-c]pyrazole derivatives be resolved? A: X-ray crystallography is critical for resolving ambiguities in fused-ring systems. For example, pyrano[2,3-c]pyrazoles show bond angle variations (e.g., C3-C4-C5: 112°–118°) depending on substituents . If crystallography is unavailable, advanced NMR techniques (e.g., 13C^{13}\text{C}-DEPT, HSQC) can differentiate between regioisomers. Computational modeling (DFT) further validates stereoelectronic effects, such as cyclopropylmethyl group strain .

Stability and Storage Conditions

Q: What factors influence the stability of this compound during long-term storage? A: The hydroxymethyl group increases hygroscopicity, necessitating anhydrous storage (argon atmosphere, desiccants). Stability studies indicate degradation <5% over 6 months at -20°C in amber vials . For aqueous solutions, pH 7–8 buffers (e.g., phosphate) prevent esterification or oxidation. LC-MS monitoring is recommended every 3 months to track degradation products like cyclopropane-ring-opened analogs .

Mechanistic Studies in Bioactivity Screening

Q: How can researchers design experiments to evaluate its potential enzyme inhibition? A: Use in vitro assays with recombinant enzymes (e.g., kinases, cytochrome P450) at varying concentrations (1–100 µM). For example:

EnzymeIC50_{50} (µM)Assay TypeReference Standard
CYP3A425 ± 2.1FluorogenicKetoconazole
EGFR Kinase18 ± 1.5RadioactiveGefitinib
Contradictory results may arise from assay conditions (e.g., DMSO solvent >1% inhibits CYP450). Validate findings with orthogonal methods (SPR, ITC) .

Synthetic Byproduct Analysis

Q: How can unexpected byproducts from cyclopropane ring-opening be identified and mitigated? A: Byproducts like 2-(propenylmethyl) derivatives form under acidic conditions (pH <3). GC-MS or HRMS identifies fragments (e.g., m/z 154.1 for ring-opened species). Mitigation strategies include:

  • Neutral pH during workup .
  • Avoiding Brønsted acids (e.g., HCl) in purification.
  • Using aprotic solvents (DMF, acetonitrile) .

Computational Modeling for SAR

Q: What computational tools are recommended for structure-activity relationship (SAR) studies? A: Combine docking (AutoDock Vina) with MD simulations (GROMACS) to map interactions with targets like ATP-binding pockets. Key parameters:

  • Cyclopropylmethyl’s torsional strain reduces binding entropy.
  • Hydroxymethyl H-bonds with catalytic lysine residues (e.g., EGFR T790M).
    Validate predictions with mutagenesis studies (e.g., Kd shifts >2-fold indicate critical residues) .

Contradictory Bioactivity Data

Q: How should researchers address discrepancies in reported IC50_{50} values across studies? A: Discrepancies often stem from cell line heterogeneity (e.g., HeLa vs. HEK293) or assay protocols. Standardize:

  • Cell passage number (<20).
  • Incubation time (48–72 hours for cytotoxicity).
  • Use common controls (doxorubicin for apoptosis). Meta-analysis tools (e.g., RevMan) statistically reconcile data, weighting studies by sample size (n ≥ 3) .

Scale-Up Challenges

Q: What are the critical parameters for scaling up synthesis without compromising yield? A: Key parameters include:

ParameterLab Scale (10 mmol)Pilot Scale (1 mol)
Reaction Time2 hours4 hours
Solvent Volume30 mL ethanol3 L ethanol
Cooling Rate0.5°C/min1°C/min
Slow cooling prevents precipitate aggregation. Continuous flow reactors improve heat dissipation for exothermic steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.